molecular formula C21H19NO B12458002 (2E)-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide

(2E)-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide

Cat. No.: B12458002
M. Wt: 301.4 g/mol
InChI Key: AGISHRROGWYVBN-UHFFFAOYSA-N
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Description

(2E)-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide is an organic compound that belongs to the class of amides It features a naphthalene ring and a substituted phenyl group, connected by a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 3,4-dimethylphenylamine with 3-(naphthalen-1-yl)prop-2-enoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated purification systems may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction of the double bond in the prop-2-enamide linkage can yield the corresponding saturated amide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and naphthalene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Saturated amides.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Therapeutics: Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry

    Materials Science: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene ring can intercalate with DNA, while the amide linkage may form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3,4-dimethylphenyl)-3-phenylprop-2-enamide: Lacks the naphthalene ring, which may affect its biological activity.

    (2E)-N-(3,4-dimethylphenyl)-3-(naphthalen-2-yl)prop-2-enamide: Positional isomer with the naphthalene ring in a different position.

Uniqueness

The presence of both the naphthalene ring and the substituted phenyl group in (2E)-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide provides a unique combination of electronic and steric properties, potentially leading to distinct reactivity and biological activity.

Properties

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-naphthalen-1-ylprop-2-enamide

InChI

InChI=1S/C21H19NO/c1-15-10-12-19(14-16(15)2)22-21(23)13-11-18-8-5-7-17-6-3-4-9-20(17)18/h3-14H,1-2H3,(H,22,23)

InChI Key

AGISHRROGWYVBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

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